1-Fluoro-6-methoxynaphthalene chemical structure and properties
1-Fluoro-6-methoxynaphthalene chemical structure and properties
An In-Depth Technical Guide to 1-Fluoro-6-methoxynaphthalene
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing ligands for a wide range of biological targets.[1][2] A prime example of its therapeutic importance is the 6-methoxynaphthalene core, which is central to Naproxen, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide focuses on a strategically modified analogue, 1-Fluoro-6-methoxynaphthalene .
The introduction of a fluorine atom onto a bioactive scaffold is a well-established and powerful strategy in drug development. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] By replacing a hydrogen atom at the C1 position with fluorine, 1-Fluoro-6-methoxynaphthalene emerges as a highly valuable building block for researchers and drug development professionals. It offers the potential to create novel pharmaceutical agents with enhanced therapeutic profiles, either by modifying existing drug frameworks like Naproxen or by serving as the foundation for entirely new chemical entities. This document provides a comprehensive technical overview of its structure, properties, synthesis, and potential applications.
Molecular Structure and Identifiers
1-Fluoro-6-methoxynaphthalene consists of a bicyclic aromatic naphthalene core, functionalized with a fluorine atom at the C1 position and a methoxy group at the C6 position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-fluoro-6-methoxynaphthalene |
| CAS Number | 853192-64-0 |
| Molecular Formula | C₁₁H₉FO |
| Molecular Weight | 176.19 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C=CC=C2F |
Physicochemical Properties
While experimental data for 1-Fluoro-6-methoxynaphthalene is not widely published, its properties can be reliably estimated by comparison with its structural isomers and parent compounds. It is expected to be a solid at room temperature, similar to 2-methoxynaphthalene (m.p. 73-75 °C), and possess poor solubility in water but good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents.[3]
Table 2: Physical and Computed Properties
| Property | Value / Prediction | Context / Source |
| Physical State | Predicted: Crystalline Solid | Based on related solids like 2-methoxynaphthalene.[3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents. | General property of aromatic ethers.[3] |
| XLogP3 | ~3.6 | A measure of lipophilicity. Value is for the isomeric 2-fluoro-6-methoxynaphthalene.[5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 (Fluorine and Ether Oxygen) | [5] |
| Rotatable Bonds | 1 (Aryl-O bond) | [5] |
Synthesis and Purification
A definitive, regioselective synthesis of 1-Fluoro-6-methoxynaphthalene is best achieved through the Balz-Schiemann reaction , a classical and robust method for introducing fluorine into an aromatic ring.[6] This approach offers superior control over the position of fluorination compared to direct electrophilic fluorination of 6-methoxynaphthalene, which could yield a mixture of isomers.
Proposed Synthetic Protocol: Balz-Schiemann Reaction
The reaction proceeds in two main stages starting from the readily available 1-amino-6-methoxynaphthalene.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 1-amino-6-methoxynaphthalene in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The causality here is critical: the cold temperature is necessary to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.
-
Stir the reaction for 30 minutes after the addition is complete to ensure full conversion.
-
-
Fluoroborate Salt Formation:
-
To the cold diazonium salt solution, add a 48-50% aqueous solution of fluoroboric acid (HBF₄).
-
The corresponding diazonium tetrafluoroborate salt, which is often insoluble, will precipitate from the solution.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and diethyl ether to facilitate drying. This isolation step is a key advantage of the Balz-Schiemann reaction, as it purifies the intermediate before the final fluorination step.[7]
-
-
Thermal Decomposition:
-
Carefully heat the dried diazonium tetrafluoroborate salt. This can be done neat (as a solid) or suspended in an inert, high-boiling solvent like hexane or chlorobenzene.[8]
-
The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the crude 1-Fluoro-6-methoxynaphthalene.[6]
-
Trustworthiness Note: The thermal decomposition can be highly exothermic. The reaction must be conducted behind a blast shield with careful temperature control, especially on a larger scale.
-
Purification Protocol
-
The crude product from the decomposition is typically a dark oil or solid.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Purify the product using flash column chromatography on silica gel. An appropriate eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 1-Fluoro-6-methoxynaphthalene.
Spectroscopic Characterization (Predictive Analysis)
No experimental spectra for this specific compound are publicly available. However, a detailed and accurate prediction of its key spectral features can be made based on the known spectroscopic properties of its constituent parts: the 1-fluoronaphthalene and 6-methoxynaphthalene systems.[9][10][11]
-
¹H NMR (Proton NMR): The spectrum will show a sharp singlet for the three methoxy protons (-OCH₃) around δ 3.9-4.0 ppm. The aromatic region (δ 7.0-8.3 ppm) will be complex, containing six distinct signals for the six aromatic protons. Protons adjacent to the fluorine atom (at C2) and those in close proximity (at C8) will exhibit additional splitting due to coupling with the ¹⁹F nucleus (²JHF and ³JHF, respectively), appearing as doublets of doublets or more complex multiplets.
-
¹³C NMR (Carbon NMR): The spectrum will display 11 unique signals, one for each carbon atom. The most characteristic signal will be for C1 (the carbon bonded to fluorine), which will appear as a large doublet with a one-bond coupling constant (¹JCF) of approximately 240-260 Hz. The carbons ortho (C2, C9) and meta (C3, C8) to the fluorine will also show smaller C-F couplings.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected. This signal will likely be a complex multiplet due to couplings with the protons at the C2 and C8 positions.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a distinct molecular ion peak (M⁺) at m/z = 176. A prominent M+1 peak will also be present due to the natural abundance of ¹³C. Key fragmentation pathways would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 161, and the subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 133.
-
Infrared (IR) Spectroscopy: Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Bond Functional Group 3100-3000 C-H stretch Aromatic 2950-2850 C-H stretch Methoxy (-OCH₃) 1600-1450 C=C stretch Aromatic Ring 1270-1230 C-O stretch (asym) Aryl Ether 1100-1020 C-O stretch (sym) Aryl Ether | 1150-1080 | C-F stretch | Aryl Fluoride |
Reactivity and Applications in Drug Development
The primary value of 1-Fluoro-6-methoxynaphthalene lies in its potential as a sophisticated building block for medicinal chemistry. The naphthalene core itself provides a rigid, lipophilic scaffold that is adept at engaging with protein active sites.[2]
The "Fluorine Advantage" in Bioactive Analogues
The strategic placement of the fluorine atom at the C1 position, adjacent to the fused ring system, is not arbitrary. It is a deliberate design choice to modulate the properties of potential drug candidates.
-
Blocking Metabolic Oxidation: The C1 position of a naphthalene ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong C-F bond is highly resistant to this enzymatic cleavage, effectively "blocking" a potential metabolic soft spot. This can increase the half-life and oral bioavailability of a drug derived from this scaffold.[4]
-
Modulating Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (as measured by LogP). This can enhance the ability of a drug to cross cellular membranes and reach its target.[4]
-
Altering Receptor Binding Interactions: The electronegative fluorine atom can alter the electronic distribution of the entire aromatic system. It can participate in unique non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing the binding affinity and potency of the drug.
A Gateway to Novel Naproxen Analogues and Beyond
Given that 2-acetyl-6-methoxynaphthalene is the direct precursor to Naproxen,[3][12] 1-Fluoro-6-methoxynaphthalene serves as an ideal starting point for creating fluorinated analogues. A Friedel-Crafts acylation reaction, for instance, would likely be directed to the C2 or C4 positions, providing intermediates for new NSAID candidates with potentially improved pharmacokinetic profiles.[13] Beyond NSAIDs, the functionalized naphthalene core is a key feature in drugs for a wide array of conditions, including fungal infections, hypertension, and depression, making this scaffold broadly applicable in modern drug discovery programs.[2]
Safety and Handling
As a novel chemical intermediate, a full toxicological profile for 1-Fluoro-6-methoxynaphthalene is not available. Therefore, it must be handled with the assumption that it is hazardous. Standard laboratory safety protocols for handling aromatic research chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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